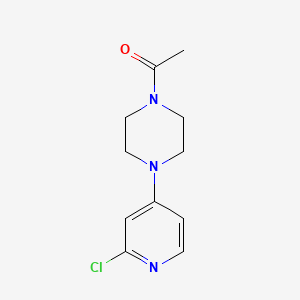

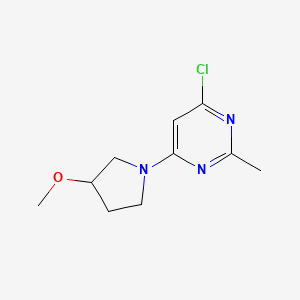

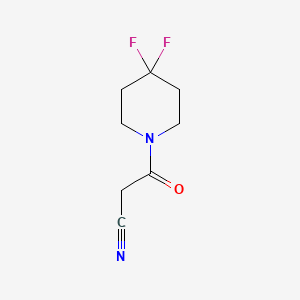

![molecular formula C9H10N4O3 B1488341 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-carbonsäure CAS No. 1247724-13-5](/img/structure/B1488341.png)

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazol-4-carbonsäure

Übersicht

Beschreibung

The compound “1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The oxazole ring is known for its broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The oxazole ring is a key structural feature, which contains two nitrogen atoms, one of which bears a hydrogen atom . Unfortunately, specific structural details for this exact compound were not found in the available literature.Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Diese Verbindung hat aufgrund ihrer strukturellen Ähnlichkeit zu Oxazol und Triazol, die in vielen biologisch aktiven Molekülen vorkommen, Potenzial in der pharmazeutischen Forschung gezeigt. Insbesondere der Oxazolring ist bekannt für sein Vorkommen in Verbindungen mit antimikrobiellen, antimykotischen und entzündungshemmenden Eigenschaften . Das Triazolringsystem findet sich häufig in Medikamenten, die auf Enzyme oder Rezeptoren abzielen, da es die Peptidbindung nachahmen kann. Daher könnte diese Verbindung ein Vorläufer bei der Synthese neuer Medikamente mit potenziellen therapeutischen Anwendungen sein.

Chemische Synthese

Im Bereich der chemischen Synthese könnte diese Verbindung als vielseitiges Zwischenprodukt dienen. Ihre einzigartige Mischung aus Reaktivität und Selektivität, die aus den Oxazol- und Triazol-Einheiten resultiert, macht sie zu einem wertvollen Gut für den Aufbau komplexer Moleküle. Sie könnte verwendet werden, um Carbonsäurefunktionalität in andere Verbindungen einzubringen, was ein entscheidender Schritt bei der Synthese vieler Pharmazeutika ist .

Wirkmechanismus

Oxazoles

are important heterocyclic compounds that have been found to exhibit a wide spectrum of biological activities . They are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities, which can include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Biochemische Analyse

Biochemical Properties

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can form complexes with metal ions, which can further modulate its biochemical properties and interactions .

Cellular Effects

The effects of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby modulating cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been associated with alterations in cellular metabolism and gene expression, which can have lasting impacts on cell function .

Dosage Effects in Animal Models

The effects of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be attributed to the accumulation of the compound in specific tissues and organs .

Metabolic Pathways

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics. The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular energy metabolism .

Transport and Distribution

The transport and distribution of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute carrier transporters. Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of the compound within tissues is often heterogeneous, with higher concentrations observed in metabolically active tissues such as the liver and kidneys .

Subcellular Localization

The subcellular localization of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is an important determinant of its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological activity. For instance, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can impact cellular energy metabolism .

Eigenschaften

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-5-7(6(2)16-11-5)3-13-4-8(9(14)15)10-12-13/h4H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQBNXXCWYSSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

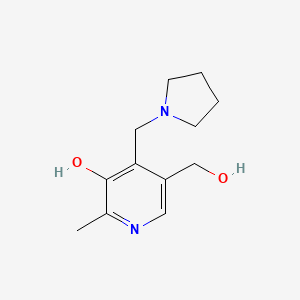

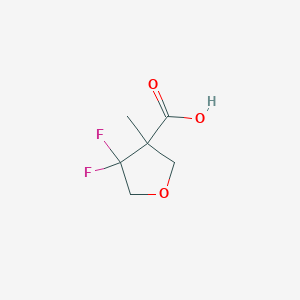

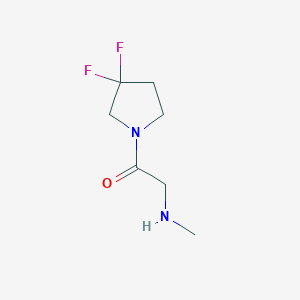

![(3,3-Dimethylbutan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1488270.png)

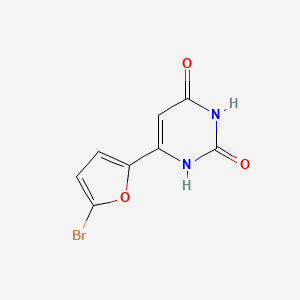

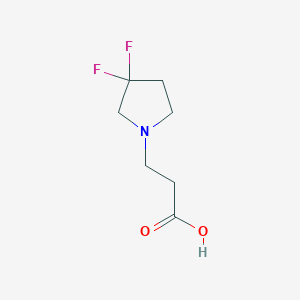

![(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1488275.png)

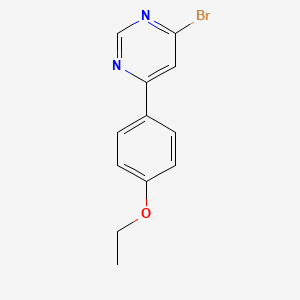

![(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488277.png)

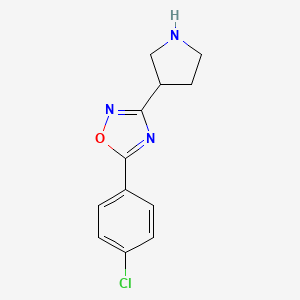

![methyl 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1488281.png)